CyDye DIGE Fluor Cy 2 Cation

Description

Overview of Quantitative Proteomics Methodologies

Quantitative proteomics is a branch of analytical chemistry focused on determining the amount of proteins present in a sample. wikipedia.org This field moves beyond simple protein identification to provide insights into the physiological differences between biological samples, such as comparing healthy versus diseased tissues. wikipedia.org The primary methodologies in quantitative proteomics can be broadly categorized into gel-based and non-gel-based (mass spectrometry) approaches. wikipedia.orgmetwarebio.com

Gel-based methods, most notably two-dimensional gel electrophoresis (2-DE), separate complex protein mixtures based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second. nih.govcreative-proteomics.com While powerful, traditional 2-DE suffers from issues with gel-to-gel variation, which can complicate quantitative comparisons. psu.edu

Mass spectrometry (MS)-based techniques offer an alternative and increasingly popular approach. nih.gov These methods can be further divided into label-free and label-based quantification. metwarebio.com Label-free methods directly compare the signal intensities of peptides between samples, while label-based techniques, such as isotope-coded affinity tags (ICAT) and isobaric tags for relative and absolute quantification (iTRAQ), use isotopic labels to differentiate and quantify proteins from different samples in a single MS analysis. wikipedia.orgmetwarebio.com

Evolution of Gel-Based Proteomics and the Emergence of Differential In-Gel Electrophoresis (DIGE)

Two-dimensional gel electrophoresis (2-DE) has been a cornerstone of proteomics for decades, capable of resolving thousands of proteins from a complex mixture. nih.govpsu.edu The technique, first successfully coupling isoelectric focusing (IEF) with SDS-polyacrylamide gel electrophoresis (SDS-PAGE) in the 1970s, provided an unprecedented view of the proteome. creative-proteomics.comnih.govarxiv.org Over the years, advancements such as the introduction of immobilized pH gradients (IPGs) improved the reproducibility of the first-dimension separation. arxiv.org

Despite these improvements, a significant challenge in quantitative proteomics remained: the inherent variability between individual 2D gels. psu.edu This gel-to-gel variation made it difficult to confidently determine whether differences in protein spot intensities were due to biological changes or experimental artifacts.

To address this critical issue, the technique of two-dimensional difference gel electrophoresis (2D-DIGE) was developed. decodon.compsu.edu First described in 1997, DIGE allows for the pre-electrophoretic labeling of different protein samples with spectrally distinct fluorescent dyes. decodon.combio-rad.com These labeled samples are then mixed and separated on the same 2D gel. 2d-gel-analysis.com This co-migration of samples eliminates gel-to-gel variation as a source of error, thereby increasing the statistical confidence in the quantification of protein expression changes. 2d-gel-analysis.compsu.edu The use of an internal standard, typically a pool of all experimental samples labeled with a specific dye, further enhances the accuracy of inter-gel comparisons. 2d-gel-analysis.comnih.gov

Role of Fluorescent Cyanine (B1664457) Dyes in Multiplexed Protein Analysis

The power of DIGE lies in the use of fluorescent cyanine dyes, such as CyDye DIGE Fluor Cy2, Cy3, and Cy5. 2d-gel-analysis.com These dyes are specifically designed to have identical charge and mass characteristics, ensuring that the labeling process does not alter the migration of proteins during electrophoresis. 2d-gel-analysis.comscientificlabs.ie However, they possess distinct excitation and emission spectra, allowing for the independent visualization and quantification of each labeled sample within the same gel. 2d-gel-analysis.combio-rad.com

CyDye DIGE Fluor Cy2 Cation is a member of this family of cyanine dyes. impurity.com In a typical three-dye DIGE experiment, two individual samples are labeled with Cy3 and Cy5, respectively. bio-rad.com A pooled internal standard, containing equal amounts of all samples in the experiment, is labeled with Cy2. nih.govnptel.ac.in This Cy2-labeled standard is then run on every gel in the experiment, serving as a crucial reference for spot matching and normalization across all gels. 2d-gel-analysis.com This multiplexing capability significantly improves the accuracy and reliability of detecting subtle changes in protein abundance. nih.gov

The "minimal labeling" strategy is commonly employed, where only about 1-2% of the available lysine (B10760008) residues on a protein are tagged with the dye. scientificlabs.iecytivalifesciences.com This is achieved by using a limiting amount of the N-hydroxysuccinimide (NHS) ester-activated dye, which covalently attaches to the epsilon amino group of lysine residues. cytivalifesciences.com The CyDye itself carries a +1 charge, which replaces the +1 charge of the lysine, thereby preserving the protein's native isoelectric point. scientificlabs.ie

In situations where sample material is scarce, a "saturation labeling" approach can be used. 2d-gel-analysis.com This method utilizes maleimide-activated dyes that label cysteine residues and aims to label all available cysteines on each protein. scientificlabs.co.uk

The fluorescence properties of Cy2, including its excitation and emission maxima, are key to its function in DIGE. aatbio.comthp.at After separation, the gel is scanned at the specific wavelengths for Cy2, Cy3, and Cy5, generating three separate images that can be overlaid and analyzed to determine relative protein abundance. bio-rad.com

Compound Information Table

| Compound Name | Synonyms/Alternate Names | Key Properties |

| CyDye DIGE Fluor Cy2 Cation | Cy2 | Fluorescent dye used as an internal standard in DIGE. impurity.comgenelink.com |

| CyDye DIGE Fluor Cy3 | Cy3 | Fluorescent dye for labeling one of the experimental samples in DIGE. bio-rad.com |

| CyDye DIGE Fluor Cy5 | Cy5 | Fluorescent dye for labeling the second experimental sample in DIGE. bio-rad.com |

| N-hydroxysuccinimide (NHS) ester | NHS ester | Reactive group on minimal labeling CyDyes that targets lysine residues. cytivalifesciences.com |

| Maleimide (B117702) | Reactive group on saturation labeling CyDyes that targets cysteine residues. scientificlabs.co.uk |

Research Findings: Properties of CyDye DIGE Fluor Cy2

| Property | Value/Description | Reference |

| Labeling Chemistry (Minimal Dyes) | Covalently attaches to the epsilon amino group of lysine residues via an amide linkage. | cytivalifesciences.com |

| Charge Characteristics | Carries a +1 charge, replacing the lysine's +1 charge to maintain the protein's pI. | scientificlabs.ie |

| Mass Addition | Adds approximately 500 Da to the protein's mass. | scientificlabs.ie |

| Excitation Maximum | 492 nm | aatbio.com |

| Emission Maximum | 508 nm | aatbio.com |

| Typical Use in DIGE | Labeling the pooled internal standard for inter-gel normalization. | nih.govnptel.ac.in |

| Labeling Stoichiometry (Minimal) | Approximately 1-2% of available lysines are labeled on a single lysine per protein molecule. | scientificlabs.iecytivalifesciences.com |

| pH for Labeling Reaction | Optimal between pH 8.0 and 9.0. | scientificlabs.ie |

| Storage Conditions | Store at -15°C to -30°C in the dark. | cytivalifesciences.com |

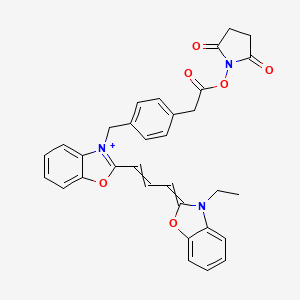

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N3O6/c1-2-33-24-8-3-5-10-26(24)39-30(33)12-7-13-31-34(25-9-4-6-11-27(25)40-31)21-23-16-14-22(15-17-23)20-32(38)41-35-28(36)18-19-29(35)37/h3-17H,2,18-21H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUVLNQHXUOBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC5=CC=C(C=C5)CC(=O)ON6C(=O)CCC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N3O6+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Principles of Cydye Dige Fluor Technology for Protein Differential Analysis

Covalent Protein Labeling Chemistry

The covalent attachment of CyDye fluors to proteins is a critical first step in the DIGE workflow. The chemistry is designed to be highly specific and to minimally perturb the native electrophoretic mobility of the proteins. Two primary strategies are employed: minimal labeling, which targets lysine (B10760008) residues, and saturation labeling, which targets cysteine residues.

Mechanism of N-Hydroxysuccinimide (NHS) Ester Reactivity with Lysine Residues (Minimal Labeling)

The minimal labeling strategy is the most common approach in DIGE experiments. CyDye DIGE Fluors, including Cy2, are synthesized with an N-Hydroxysuccinimide (NHS) ester reactive group. sinica.edu.tw This group readily reacts with the primary amine (ε-NH2) of lysine residues on the protein surface through a stable amide linkage. nih.govavantorsciences.com The reaction is typically carried out under slightly alkaline conditions (pH 8.0-9.0), which facilitates the deprotonation of the lysine's amino group, enhancing its nucleophilicity. sinica.edu.twwindows.net

The term "minimal labeling" arises because the dye-to-protein ratio is carefully controlled to be limiting. This ensures that only a small percentage (approximately 1-3%) of the available lysine residues are labeled, and statistically, only one dye molecule is attached per protein molecule. sinica.edu.twavantorsciences.com This minimizes any potential alteration of the protein's intrinsic properties and ensures that the mass increase (approximately 500 Da) is uniform across all labeled proteins. sinica.edu.tw

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-Hydroxysuccinimide moiety is released as a leaving group, resulting in a stable amide bond between the CyDye and the protein. glenresearch.com

Role of Maleimide (B117702) Derivatives in Cysteine Residue Labeling (Saturation Labeling)

An alternative labeling strategy, known as saturation labeling, targets the thiol (-SH) group of cysteine residues. This method utilizes CyDyes functionalized with a maleimide reactive group. thermofisher.com The maleimide group exhibits high specificity for thiol groups under near-neutral pH conditions (pH 6.5-7.5), reacting via a Michael addition mechanism to form a stable thioether bond. thermofisher.combachem.com

This approach is termed "saturation labeling" because the goal is to label all available cysteine residues on each protein molecule. This strategy is particularly useful for scarce samples, as it can provide a more intense signal and higher sensitivity. nih.gov However, it's important to note that in saturation labeling protocols, Cy3 and Cy5 are the dyes typically used for the samples and the internal standard, respectively, rather than Cy2. 2d-gel-analysis.com The reaction involves the nucleophilic attack of the cysteine's thiol group on one of the double-bonded carbons of the maleimide ring. igem.org

Size and Charge-Matching Properties for Co-Migration Accuracy

A cornerstone of the DIGE technology is the meticulous engineering of the CyDye fluors to be matched in both size (mass) and charge. nih.govcytivalifesciences.com This property is essential for ensuring accurate co-migration of the same protein labeled with different dyes. scientificlabs.co.uk If the dyes were to significantly alter the mass or isoelectric point (pI) of the proteins in a differential manner, a single protein species would migrate to different positions on the 2D gel depending on which dye it was labeled with, making accurate comparison impossible.

The Internal Standard Concept for Enhanced Quantitative Reliability

The inclusion of a pooled internal standard is a key experimental design feature of DIGE that dramatically enhances quantitative accuracy and statistical confidence. nih.govresearchgate.net This standard acts as a universal reference across all gels in an experiment, enabling precise normalization and correction for gel-to-gel variability. 2d-gel-analysis.com

Formulation and Application of the Pooled Internal Standard

The pooled internal standard is created by combining equal amounts of protein from every biological sample being analyzed in the experiment. nih.govyoutube.com This ensures that the standard contains every protein species present across all experimental conditions, creating a representative average of the entire proteome under investigation. 2d-gel-analysis.com

In a typical minimal labeling experiment, this pooled sample is labeled with CyDye DIGE Fluor Cy2 Cation. nih.govcytivalifesciences.com An aliquot of this Cy2-labeled standard is then mixed with an equal amount of a Cy3-labeled individual sample and a Cy5-labeled individual sample. This three-dye mixture is then loaded onto a single 2D gel. This process is repeated for all samples in the experiment, with each gel containing the same Cy2-labeled internal standard alongside different Cy3- and Cy5-labeled samples. researchgate.netcytivalifesciences.com

Contribution to Reduction of Inter-Gel and Intra-Gel Variation

The primary contribution of the pooled internal standard is the significant reduction of experimental variation. nih.gov Intra-gel variation is minimized because the samples (e.g., control, treated, and standard) are separated in the same gel, experiencing identical electrophoretic conditions.

More importantly, the internal standard corrects for inter-gel variation—the subtle differences in gel casting, buffer composition, and running conditions that occur from one gel to another. 2d-gel-analysis.comresearchgate.net Since the same Cy2-labeled standard is present on every gel, the abundance of each protein spot from the individual samples (Cy3 and Cy5) can be calculated as a ratio relative to the abundance of the corresponding spot in the Cy2 standard on the same gel. 2d-gel-analysis.com This normalization process effectively cancels out gel-to-gel differences, allowing for the accurate and confident comparison of protein expression levels across many gels in a large-scale study. nih.govyoutube.com This robust normalization provides a high degree of statistical confidence in identifying true biological changes in protein expression. nih.gov

Data Tables

Table 1: Properties of CyDye DIGE Fluor Minimal Dyes

| Feature | CyDye DIGE Fluor Cy2 | CyDye DIGE Fluor Cy3 | CyDye DIGE Fluor Cy5 |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester |

| Target Residue | Lysine (ε-amino group) | Lysine (ε-amino group) | Lysine (ε-amino group) |

| Labeling Type | Minimal | Minimal | Minimal |

| Intrinsic Charge | +1 | +1 | +1 |

| Excitation Max (nm) | ~488 | ~550 | ~650 |

| Emission Max (nm) | ~520 | ~570 | ~670 |

| Common Use | Internal Standard | Sample 1 | Sample 2 |

Data compiled from multiple sources. avantorsciences.comcytivalifesciences.com

Table 2: Comparison of Labeling Chemistries in DIGE

| Characteristic | Minimal Labeling | Saturation Labeling |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | Maleimide |

| Target Residue | Lysine | Cysteine |

| Degree of Labeling | ~1-3% of proteins labeled once | Aims to label all available cysteines |

| Typical Dyes Used | Cy2, Cy3, Cy5 | Cy3, Cy5 |

| Primary Application | General purpose differential expression | Scarce samples requiring high sensitivity |

This table provides a general overview of the two main labeling strategies within the DIGE framework.

Methodological Framework for 2d Dige Utilizing Cydye Dige Fluor Cy 2 Cation

Rigorous Sample Preparation for Optimal Labeling Efficiency

The quality of the protein extract is a critical determinant for the success of a 2D-DIGE experiment. Proper sample preparation ensures efficient labeling and high-quality 2D gel results.

The initial step in sample preparation involves the extraction and solubilization of proteins from the biological source. The choice of protocol can significantly influence the final results. creative-proteomics.com

Commonly, protein extraction is performed using a lysis buffer that contains chaotropes, such as urea (B33335) and thiourea, and non-ionic or zwitterionic detergents like CHAPS. cytivalifesciences.comsinica.edu.tw A typical lysis buffer formulation includes 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, and 30 mM Tris. cytivalifesciences.com For plant tissues, samples are often ground to a fine powder in liquid nitrogen before the addition of an extraction buffer. creative-proteomics.com To enhance the solubilization of proteins, particularly those with disulfide bonds, reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are included. creative-proteomics.comnih.gov

After initial extraction, it is often necessary to remove interfering substances such as salts, lipids, and nucleic acids. creative-proteomics.com This can be achieved through methods like acetone (B3395972) or trichloroacetic acid (TCA)/acetone precipitation. creative-proteomics.com The final protein concentration should ideally be between 5 and 10 mg/ml for effective labeling. sinica.edu.tw

Table 1: Common Components of Lysis Buffers for 2D-DIGE

| Component | Typical Concentration | Purpose |

| Urea | 7-8 M | Denaturant, solubilizes proteins |

| Thiourea | 2 M | Enhances solubilization of membrane proteins |

| CHAPS | 4% (w/v) | Non-ionic detergent, aids in solubilization |

| Tris | 30 mM | Buffering agent to maintain pH |

| DTT/TCEP | 13-200 mM | Reducing agent, breaks disulfide bonds |

The conjugation of CyDye DIGE Fluor Cy2 Cation to proteins is a pH-dependent reaction. The dye contains an N-Hydroxysuccinimide (NHS) ester reactive group that covalently attaches to the epsilon amino group of lysine (B10760008) residues. sinica.edu.tw This reaction is most efficient under alkaline conditions.

The optimal pH for labeling is generally considered to be between 8.0 and 9.0, with some protocols suggesting an optimal pH of 9.3. sinica.edu.twdutscher.com If the pH of the protein solution is below 8.0, the labeling efficiency will be significantly reduced. sinica.edu.tw Therefore, it is crucial to check the pH of the protein sample before adding the dye and adjust it if necessary, for instance with dilute NaOH or an appropriate buffer. nih.gov Buffers such as phosphate, bicarbonate/carbonate, and borate (B1201080) are commonly used for labeling reactions. dutscher.comscientificlabs.co.uk

Several substances can interfere with the labeling reaction and must be avoided or removed prior to the addition of the CyDye. The most significant interfering substances are primary and secondary amines, which can compete with the lysine residues for reaction with the NHS ester of the dye. dutscher.comscientificlabs.co.uk

CyDye DIGE Fluor Cy 2 Cation Labeling Procedure

The labeling procedure involves the controlled, covalent attachment of the CyDye to the protein sample. This "minimal labeling" approach ensures that only a small percentage of the lysine residues (approximately 1-2%) are labeled, and typically with only a single dye molecule per protein. cytivalifesciences.comsinica.edu.tw This is crucial as the CyDye itself carries a +1 charge, which replaces the +1 charge of the lysine it binds to, thereby not significantly altering the isoelectric point (pI) of the protein. cytivalifesciences.comsinica.edu.tw

The ratio of dye to protein is a critical parameter that must be optimized to ensure efficient labeling without causing significant changes to the protein's properties. The standard recommendation is to label 50 µg of protein with 400 pmol of CyDye. cytivalifesciences.comsinica.edu.tw However, the optimal amount can range from 100 to 1000 pmol of dye per 50 µg of protein, and this may need to be determined empirically for each sample type. sinica.edu.tw

The labeling reaction is typically carried out on ice for 30 minutes in the dark to prevent degradation of the fluorescent dye. cytivalifesciences.comsinica.edu.tw

Table 2: Example Dilutions for CyDye Labeling

| Protein Amount | CyDye Stock (1 mM) | Dilution Factor | Final Dye Amount |

| 50 µg | 1 µl | 2.5 | 400 pmol |

| 50 µg | 1 µl | 5 | 200 pmol |

| 50 µg | 1 µl | 10 | 100 pmol |

This table is based on the recommended starting concentration of 400 pmol per 50 µg of protein and illustrates how the dye amount can be adjusted. sinica.edu.tw

After the incubation period, the labeling reaction must be terminated to prevent further, uncontrolled labeling. This is achieved by adding a quenching agent that reacts with the excess, unreacted CyDye. The most common quenching agent is L-lysine. sinica.edu.tw

The standard protocol suggests adding 1 µl of 10 mM lysine to stop the reaction and incubating for an additional 10 minutes on ice. sinica.edu.twnih.gov However, research has indicated that this concentration may not be sufficient to completely quench the reaction, potentially leading to unspecific labeling when samples are mixed. nih.gov It has been demonstrated that a much higher concentration of lysine, up to 2.5 M, may be necessary for complete quenching. nih.gov Therefore, validating the quenching efficiency for individual samples is a critical step to ensure the reliability of the DIGE results. nih.gov

Two-Dimensional Electrophoresis Separation Workflow

The separation of complex protein mixtures in 2D-DIGE is a two-step process that capitalizes on distinct physicochemical properties of proteins. This high-resolution technique first separates proteins based on their isoelectric point and subsequently by their molecular mass.

The initial dimension of separation, isoelectric focusing (IEF), resolves proteins based on their isoelectric point (pI), the pH at which a protein carries no net electrical charge. The use of immobilized pH gradient (IPG) strips has become the standard for IEF due to their high resolution, reproducibility, and the ability to establish stable, linear pH gradients. These polyacrylamide gels contain covalently linked acidic and basic buffering groups, called Immobilines, which create a fixed pH range.

During IEF, a protein mixture is applied to an IPG strip and an electric field is introduced. Proteins, being amphoteric molecules, will migrate through the pH gradient until they reach the point where the surrounding pH equals their pI. At this juncture, the protein's net charge becomes zero, causing its migration to cease and resulting in the protein becoming "focused" into a sharp band. The use of IPGs effectively eliminates cathodic drift, a common issue with carrier ampholyte-based IEF, leading to more consistent and reliable protein separation.

Table 1: Typical Parameters for Isoelectric Focusing (IEF)

| Parameter | Typical Value/Range | Purpose |

| IPG Strip Length | 7, 11, 13, 18, or 24 cm | Longer strips provide higher resolution over a given pH range. |

| pH Range | Narrow (e.g., 4-7, 6-9) or Broad (e.g., 3-10, 3-11) | Narrow ranges offer higher resolution for specific protein populations, while broad ranges provide a general overview of the proteome. |

| Voltage | Up to 10,000 V | High voltage is applied to drive protein migration and focusing. |

| Focusing Time | Several hours (Volt-hours) | Sufficient time is required for all proteins to reach their respective isoelectric points. |

| Temperature | 20°C | Controlled temperature ensures consistent protein mobility and prevents heat-induced protein modifications. |

Following IEF, the IPG strip containing the focused proteins is subjected to the second dimension of separation: sodium dodecyl sulfate (B86663) polyacrylamide gel electrophoresis (SDS-PAGE). This technique separates proteins primarily based on their molecular mass.

Prior to SDS-PAGE, the IPG strip is equilibrated in a buffer containing SDS, a strong anionic detergent. SDS denatures the proteins, disrupting their secondary and tertiary structures, and coats them with a uniform negative charge. This masks the intrinsic charge of the proteins, ensuring that their migration through the polyacrylamide gel is almost exclusively dependent on their size.

The equilibrated IPG strip is then placed on top of a polyacrylamide slab gel, and an electric field is applied perpendicularly to the direction of the first-dimension separation. The polyacrylamide matrix acts as a molecular sieve; smaller proteins navigate through the pores of the gel more easily and thus migrate faster and further down the gel, while larger proteins are impeded and travel shorter distances. The combination of IEF and SDS-PAGE results in a two-dimensional map of proteins, resolved as distinct spots based on their pI and molecular mass.

Table 2: Components and Their Functions in SDS-PAGE

| Component | Function |

| Polyacrylamide | Forms the gel matrix that acts as a molecular sieve for protein separation. |

| Sodium Dodecyl Sulfate (SDS) | Anionic detergent that denatures proteins and imparts a uniform negative charge. |

| Tris-HCl Buffer | Maintains a stable pH for the electrophoresis process. |

| Ammonium Persulfate (APS) | Initiates the polymerization of the acrylamide (B121943) gel. |

| Tetramethylethylenediamine (TEMED) | Catalyzes the polymerization of the acrylamide gel. |

Advanced Image Acquisition and Computational Data Analysis

The accurate quantification of protein expression changes in 2D-DIGE relies on sophisticated image acquisition and computational analysis. The use of spectrally distinct fluorescent dyes, including the Cy2-labeled internal standard, allows for the simultaneous detection and analysis of multiple samples on a single gel.

After electrophoresis, the 2D gel is scanned using a fluorescence imager capable of exciting and detecting the different CyDyes at their specific wavelengths. These scanners are equipped with multiple lasers and emission filters to capture distinct images for each fluorescent channel (Cy2, Cy3, and Cy5) from the same gel.

The selection of appropriate lasers and filters is crucial to minimize spectral overlap, or "crosstalk," between the dyes, ensuring that the signal from one dye is not detected in the channel of another. For instance, Cy2, Cy3, and Cy5 are typically excited with different lasers and their respective emissions are captured through narrow bandpass filters. This process generates three separate, co-registered images from a single gel, representing the protein profiles of the internal standard (Cy2) and the two experimental samples (Cy3 and Cy5).

Table 3: Recommended Laser and Emission Filter Combinations for CyDye Scanning

| Dye | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| CyDye DIGE Fluor Cy2 | 488 | 520 |

| CyDye DIGE Fluor Cy3 | 532 | 580 |

| CyDye DIGE Fluor Cy5 | 633 | 670 |

Once the multi-channel images are acquired, specialized software is used to perform spot detection and matching. Spot detection algorithms identify the boundaries of each protein spot on the gel images. These algorithms typically work by recognizing areas of higher pixel intensity compared to the surrounding background and modeling the spots, often as Gaussian distributions, to define their precise location and volume.

A key advantage of the DIGE technology is the simplification of inter-gel matching. Since all samples, including the Cy2-labeled internal standard, are run on the same gel, the spot patterns are nearly identical across the three images from that gel. For matching spots across different gels, the Cy2 image from each gel serves as a consistent reference. Complex algorithms use pattern recognition to align the Cy2 images from all gels in the experiment, correcting for any variations in protein migration. This ensures that the same protein spot is accurately matched across all samples, which is fundamental for reliable quantitative analysis.

Normalization is a critical step to correct for experimental variations and ensure that observed differences in spot intensities reflect true biological changes rather than technical artifacts. The use of a Cy2-labeled internal standard is central to the most robust normalization strategies in 2D-DIGE.

The fundamental principle is that the amount of the Cy2-labeled internal standard is the same in every gel. Therefore, any variation in the intensity of a particular spot in the Cy2 channel across different gels is due to experimental variability. To normalize the data, the spot volume of each protein in the Cy3 and Cy5 channels is divided by the corresponding spot volume in the Cy2 channel on the same gel. This ratio-based normalization effectively cancels out gel-to-gel variations, allowing for accurate and confident comparison of protein abundance between the experimental samples. This approach significantly improves the statistical power of the experiment to detect real changes in protein expression.

Statistical Approaches for Identification of Differentially Abundant Proteins

Following the normalization of spot volumes in a Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) experiment, the primary objective is to apply robust statistical methods to identify protein spots that exhibit statistically significant changes in abundance between different experimental groups. plos.org This process is critical for distinguishing genuine biological variations from experimental noise and variability. nih.gov The statistical analysis of 2D-DIGE data shares similarities with the methods developed for gene expression microarrays, given that both technologies involve analyzing thousands of parallel measurements. nih.gov

A typical statistical workflow involves several key steps: performing statistical tests on a spot-by-spot basis, calculating the significance of observed changes (p-values), and correcting for the high number of simultaneous tests to minimize false positives. nih.govtotallab.com

Common Statistical Tests

The choice of statistical test depends on the experimental design. For comparing two groups, the Student's t-test is a common choice, while Analysis of Variance (ANOVA) is used for comparing more than two groups. nih.gov2d-gel-analysis.com These tests evaluate whether the difference in the mean abundance of a protein spot between groups is significant relative to the variation within the groups. totallab.com

More advanced statistical models, such as two-stage linear mixed models, can also be employed. oup.com These models offer the advantage of accounting for multiple sources of variation within the experiment, such as dye-specific effects or gel-to-gel differences, thereby increasing the statistical power to detect true biological changes. oup.com

Below is a table summarizing common statistical tests used in 2D-DIGE data analysis.

| Statistical Test | Description | Typical Application |

| Student's t-test | A statistical hypothesis test used to determine if there is a significant difference between the means of two groups. oup.com | Comparing a single control group to a single treatment group. |

| ANOVA (Analysis of Variance) | An extension of the t-test used to analyze the differences among the means of more than two groups. nih.gov2d-gel-analysis.com | Comparing multiple treatment groups or conditions simultaneously. |

| Linear Mixed Models | Advanced statistical models that account for both fixed effects (like experimental conditions) and random effects (like gel-to-gel variability). oup.com | Complex experimental designs with multiple sources of variation. |

| Moderated t-statistics | A modification of the t-test, often borrowed from microarray data analysis, that incorporates information from all proteins to improve inference for each individual protein. nih.govoup.com | Experiments with a large number of spots, to increase statistical confidence. |

P-values and Fold Change Cut-offs

The output of a statistical test for each protein spot is a p-value, which represents the probability of observing the given difference in abundance (or a more extreme one) purely by chance, assuming no real difference exists (the null hypothesis). totallab.com A small p-value (typically less than 0.05) indicates that the observed difference is unlikely to be due to random chance, and the result is considered statistically significant. totallab.commdpi.com

However, statistical significance does not always equate to biological significance. Therefore, a fold change cut-off is often applied in conjunction with the p-value. nih.gov Fold change measures the magnitude of the abundance difference (e.g., a 1.5-fold increase means the protein is 50% more abundant in one group compared to another). mdpi.com Researchers typically select spots that satisfy both criteria: a p-value below a certain threshold (e.g., <0.05) and a fold change above a specific value (e.g., >1.5). nih.gov

The Multiple Testing Problem and False Discovery Rate (FDR)

A major challenge in proteomic studies like 2D-DIGE is the "multiple testing problem". nih.gov When thousands of protein spots are tested simultaneously, a standard p-value threshold of 0.05 can lead to a large number of false positives. nih.govtotallab.com For example, if 2000 spots are analyzed, one would expect to find 100 spots (5% of 2000) with a p-value less than 0.05 by chance alone.

To address this, statistical methods that correct for multiple comparisons are essential. mtoz-biolabs.com The most common approach is to control the False Discovery Rate (FDR). totallab.comcd-genomics.com The FDR is the expected proportion of false positives among all the results deemed statistically significant. totallab.com This method is generally preferred over more conservative approaches like the Bonferroni correction, as it provides a better balance between controlling false positives and maintaining the power to detect true differences. mtoz-biolabs.com

Controlling the FDR involves converting the list of p-values into a set of "q-values". totallab.com The q-value for an individual spot represents the minimum FDR at which that spot would be considered significant. cd-genomics.com Therefore, setting a q-value threshold of 0.05 means that among all spots with a q-value less than or equal to 0.05, only 5% are expected to be false positives.

The following table contrasts p-values and q-values (FDR).

| Metric | Definition | Interpretation in 2D-DIGE |

| P-value | The probability of observing the data (or more extreme data) if there is no real difference in protein expression. totallab.com | A p-value of <0.05 for a single spot suggests a significant difference for that specific spot, but does not account for the thousands of other tests performed. mdpi.com |

| Q-value (FDR) | The expected proportion of false positives among a set of significant results. cd-genomics.com | A q-value of <0.05 for a list of spots means that 5% of the spots in that list are expected to be false positives. totallab.com |

By employing these rigorous statistical approaches, researchers can confidently identify a list of differentially abundant proteins for subsequent identification by mass spectrometry, thereby increasing the reliability and biological relevance of the 2D-DIGE results. nih.gov

Specialized Applications and Methodological Adaptations of Cydye Dige Fluor Cy 2 Cation in Proteomic Research

Comparative Proteomics for Biomarker Discovery and Validation

The primary application of CyDye DIGE Fluor Cy2 Cation is in comparative proteomics, aimed at identifying and validating protein biomarkers associated with various physiological states or diseases. mdpi.com By enabling the simultaneous comparison of a control sample, a treated or diseased sample, and the Cy2-labeled internal standard on the same gel, 2D-DIGE significantly improves the accuracy and reproducibility of quantitative protein expression analysis. mdpi.comcolumbia.edu This approach has been instrumental in diverse fields, from cancer research to muscular dystrophy, by revealing subtle but significant changes in protein abundance that could serve as potential diagnostic, prognostic, or therapeutic targets. mdpi.comnih.gov

In a representative biomarker discovery workflow, protein extracts from different conditions (e.g., healthy vs. diseased tissue) are labeled with Cy3 and Cy5, respectively. cytivalifesciences.com An equal amount of each sample is pooled to create the internal standard, which is then labeled with Cy2. cytivalifesciences.com The three labeled samples are mixed and subjected to 2D electrophoresis. cytivalifesciences.com Subsequent scanning of the gel at specific wavelengths for each dye allows for the precise quantification of protein spot intensities. The ratios of Cy3 or Cy5 to the Cy2 signal are calculated to normalize the data, enabling accurate comparison of protein abundance between the experimental groups across multiple gels. nih.gov This robust methodology has been successfully applied to complex biological samples, including laser-microdissected tissues and immunodepleted plasma, demonstrating its sensitivity and broad applicability. nih.govnih.gov

| Protein Identified | Biological Context | Observed Change | Potential Role |

|---|---|---|---|

| Parvalbumin | Dystrophic (mdx) vs. Wild Type Diaphragm Muscle | Decreased | Impaired calcium buffering in muscular dystrophy. mdpi.com |

| HspB7/cvHsp | Dystrophic (mdx) vs. Wild Type Diaphragm Muscle | Increased | Cellular stress response in dystrophin-deficient muscle. mdpi.com |

| Apolipoprotein E Variants | Alzheimer's Disease vs. Healthy Control Plasma | Significant Changes | Potential peripheral biomarker for Alzheimer's disease. nih.gov |

| Haptoglobin Variants | Alzheimer's Disease vs. Healthy Control Plasma | Significant Changes | Potential peripheral biomarker for Alzheimer's disease. nih.gov |

Elucidation of Post-Translational Modifications (PTMs)

Beyond quantifying total protein expression, 2D-DIGE utilizing Cy2 as an internal standard is a valuable tool for studying post-translational modifications (PTMs). researchgate.netnih.gov PTMs such as phosphorylation and cysteine oxidation can alter a protein's isoelectric point (pI) or molecular weight, resulting in a shift of its corresponding spot on a 2D gel. researchgate.netresearchgate.net The DIGE platform allows for the detection and quantification of these isoforms, providing insights into the regulatory mechanisms that control protein function. researchgate.net

Investigating changes in protein phosphorylation is crucial for understanding cellular signaling pathways. The 2D-DIGE methodology can be adapted to specifically analyze the phosphoproteome. nih.gov A common strategy involves the enrichment of phosphorylated proteins from cell or tissue lysates using techniques like immobilized metal affinity chromatography (IMAC) prior to labeling and electrophoresis. researchgate.netnih.gov In this approach, the enriched phosphoprotein fractions from control and experimental samples are labeled with Cy3 and Cy5, while a Cy2-labeled standard is used for normalization. researchgate.net Changes in phosphorylation status are observed as shifts in the pI of protein spots, which can be accurately quantified. researchgate.net This method has been successfully used to identify differentially phosphorylated proteins in various biological systems, such as in plant stress responses. nih.gov

| Research Focus | Methodological Adaptation | Key Finding | Reference Study |

|---|---|---|---|

| Plant Stress Signaling | Phosphoprotein enrichment followed by CyDye labeling and 2D-DIGE. | Identified several phosphoprotein spots differentially accumulated between wild-type and MAPK mutant Arabidopsis after phytotoxin treatment. nih.gov | Nikonorova et al. |

| General Phosphoproteomics | Enrichment of phosphoproteins by IMAC, followed by 2D-DIGE analysis. | IMAC-DIGE reveals changes in protein phosphorylation as protein spot shifts, improving detection of low-abundance regulatory phosphoproteins. researchgate.net | Deng et al. |

SUMOylation is a reversible PTM where a Small Ubiquitin-like Modifier (SUMO) protein is attached to a target protein, playing a key role in regulating numerous cellular processes. nih.gov While 2D-electrophoresis is theoretically capable of separating SUMOylated proteins from their unmodified counterparts due to the significant mass increase (approximately 11-17 kDa per SUMO moiety), the application of CyDye DIGE Fluor Cy2-based proteomics specifically for the quantitative analysis of SUMOylation dynamics is not well-documented in the available scientific literature. nih.gov Current proteomic studies of SUMOylation predominantly rely on mass spectrometry-based approaches, often involving affinity enrichment of SUMO-conjugated proteins to identify modification sites and target proteins. nih.govspringernature.com The inherent low abundance and rapid turnover of SUMOylated proteins present significant challenges for detection, making enrichment a critical step that is typically coupled with mass spectrometry rather than 2D-DIGE. springernature.com

The redox state of cysteine residues is a critical PTM that regulates protein function and cellular signaling. nih.govmdpi.com Methodological adaptations of the DIGE technique allow for the specific profiling of cysteine redox modifications. One approach utilizes specialized iodoacetylated cyanine (B1664457) dyes that specifically label the reactive thiol groups of reduced cysteines. nih.gov In such experiments, protein extracts from control and oxidant-treated cells can be labeled with different cysteine-reactive dyes (e.g., ICy3 and ICy5). nih.gov A decrease in labeling intensity for a particular protein in the oxidant-treated sample indicates an increase in cysteine oxidation (e.g., to sulfenic, sulfinic, or sulfonic acids), as the modified cysteines are no longer available to react with the dye. nih.govnih.gov This redox DIGE approach provides a powerful, MS-compatible method for identifying proteins that are sensitive to oxidative stress. nih.gov

| Research Context | Methodology | Key Finding | Reference Study |

|---|---|---|---|

| H₂O₂-induced Oxidative Stress | Cysteine-labeling 2D-DIGE with iodoacetylated cyanine dyes (ICy3/ICy5). | Identified proteins with altered labeling, reflecting changes in the redox state of cysteine thiols in response to oxidative stress in human mammary epithelial cells. nih.gov | Kim et al. |

| Redox-Sensitive Proteome Analysis | DIGE with Cy3 and Cy5 maleimide (B117702) dyes to label reduced cysteines. | Observed a significant decrease in thiol signals for proteins like malate (B86768) dehydrogenase upon H₂O₂ treatment, indicating oxidation. nih.gov | Caton et al. |

Subproteome Profiling and Enrichment Strategies

To analyze low-abundance proteins or proteins from specific cellular compartments, proteomic studies often employ enrichment strategies prior to 2D-DIGE analysis. The use of CyDye DIGE Fluor Cy2 as an internal standard remains crucial in these workflows to ensure accurate quantification.

Analysis of Mitochondrial Protein Expression

Mitochondria are central to cellular energy production, metabolism, and apoptosis, and alterations in their proteome are linked to aging and disease. core.ac.uknih.gov Two-dimensional difference gel electrophoresis (2D-DIGE) utilizing CyDye fluors, including Cy2, provides a highly sensitive method for investigating the mitochondrial proteome. nih.govnih.gov This approach is particularly effective for comparing the mitochondrial protein landscape between different states, such as young versus aged tissue. core.ac.uk

In a notable study on skeletal muscle aging, researchers used 2D-DIGE to compare the mitochondria-enriched protein fraction from young adult and senescent rats. core.ac.uk The sensitive detection afforded by the CyDyes revealed age-related abundance changes in 39 different protein species. nih.gov Subsequent identification of these proteins by mass spectrometry confirmed them as key mitochondrial constituents. nih.gov

Key findings from this research demonstrated a significant age-related increase in several mitochondrial proteins. core.ac.uk These included components of the electron transport chain and proteins involved in mitochondrial structure and stress response, as detailed in the table below. core.ac.uknih.gov

| Protein Identified | Function | Observed Change in Aged Muscle |

| NADH dehydrogenase | Complex I of the respiratory chain | Increased |

| Succinate dehydrogenase | Complex II of the respiratory chain | Increased |

| Ubiquinol-cytochrome c reductase | Complex III of the respiratory chain | Increased |

| ATPase synthase | Complex V (ATP synthesis) | Increased |

| Mitofilin | Inner mitochondrial membrane protein | Increased |

| Peroxiredoxin isoform PRX-III | Antioxidant enzyme | Increased |

| Mitochondrial fission protein Fis1 | Regulates mitochondrial dynamics | Increased |

| Prohibitin | Mitochondrial chaperone | Increased |

| This table summarizes select findings from a proteomic DIGE analysis of mitochondrial fractions from aged rat skeletal muscle. core.ac.uknih.gov |

These findings illustrate the power of CyDye-based DIGE to quantify subtle but significant shifts in the mitochondrial proteome, providing insights into cellular adaptation during aging. core.ac.uk

Selective Labeling of Cell Surface Proteins

Cell surface proteins are critical for cell signaling, environmental interaction, and are often drug targets, but they pose a significant analytical challenge due to their low abundance (1-2% of cellular proteins) and hydrophobicity. researchgate.netnih.govnih.gov A specialized methodological adaptation using CyDye DIGE Fluor minimal dyes, including Cy2, allows for the specific labeling of these proteins on intact, living cells. researchgate.netnih.gov

The protocol involves incubating intact cells with the CyDye on ice. researchgate.net The low temperature and short incubation time are sufficient for the dye to covalently label accessible lysine (B10760008) residues on extracellular domains while preventing its entry into the cell, thereby minimizing the labeling of abundant intracellular proteins. researchgate.net This "visual enrichment" strategy makes low-abundance surface proteins detectable on a 2D gel without requiring a physical fractionation step. youtube.com

Studies have demonstrated the high specificity of this method, showing that the fluorescent signal is overwhelmingly associated with the membrane fraction after cell lysis. researchgate.netyoutube.com This technique has been used to identify over 80 new cell-surface proteins in Chinese Hamster Ovary (CHO) cells, with over 80% of identified spots being membrane-associated proteins. nih.gov The protocol is compatible with all three minimal dyes (Cy2, Cy3, and Cy5), enabling multiplexed analysis of changes in the surface proteome in response to stimuli like serum starvation. researchgate.netnih.gov

Integration with Mass Spectrometry (MS) for Protein Identification

A crucial aspect of any proteomics workflow is the ability to identify the proteins that show changes in abundance. CyDye DIGE Fluor Cy2 Cation labeling is fully compatible with downstream mass spectrometry (MS) for protein identification. nih.gov The "minimal labeling" strategy is designed to be limiting, ensuring that only a small fraction (approximately 1-3%) of a specific protein is labeled, and typically on only a single lysine residue. nih.govavantorsciences.com

This low labeling stoichiometry has several advantages for MS analysis:

Minimal Interference: Since the vast majority of lysine residues remain unlabeled, the enzymatic digestion of the protein (e.g., with trypsin, which cleaves at lysine and arginine) is not significantly affected. The loss of a single potential cleavage site per labeled protein has a negligible impact on the resulting peptide map. nih.gov

Mass Shift: The covalent attachment of the Cy2 dye adds a known mass (approximately 500 Da) to the labeled peptide. nih.gov While this shift can be accounted for in MS analysis, protein identification is typically performed on the much more abundant unlabeled version of the protein from the same spot. To facilitate this, gels are often post-stained with a total protein stain compatible with MS to ensure sufficient material is excised for analysis. nih.gov

This seamless integration allows researchers to move from the quantitative data generated by 2D-DIGE to the confident identification of proteins of interest, completing the proteomics discovery pipeline.

Application to Scarce or Challenging Biological Samples

Proteomic analysis is often limited by the amount of available starting material. The high sensitivity of CyDye fluors has enabled the development of protocols specifically for scarce or challenging samples. avantorsciences.comfishersci.co.uk

Laser microdissection (LMD) allows for the isolation of specific cell populations from heterogeneous tissue sections, providing a pure sample for analysis. However, the protein yield from LMD is typically very low. To address this, highly sensitive "saturation dyes" were developed as part of the CyDye DIGE Fluor family. fishersci.co.uknih.gov These dyes are designed to label proteins more comprehensively than minimal dyes, maximizing the fluorescent signal from minute amounts of protein. nih.gov

Using this technology, it is possible to generate a 2D gel profile with up to 5,000 protein spots from the cells obtained from a mere 1 mm² area of an 8-12 µm thick tissue section. nih.gov This powerful combination of LMD and sensitive CyDye labeling allows for detailed proteomic comparisons between, for example, cancerous cells and adjacent normal tissue, providing critical insights into disease biology. nih.gov

The detection of low abundance proteins is a central challenge in proteomics. The inherent brightness and high sensitivity of the CyDye DIGE Fluor Cy2 Cation is a primary strategy for overcoming this limitation. scientificlabs.co.ukfishersci.co.uk By generating a strong fluorescent signal from a small number of molecules, the dyes make otherwise undetectable proteins visible.

This is exemplified in the selective labeling of cell surface proteins, where the methodology allows low-abundance membrane proteins to be visualized against the complex background of the entire proteome. researchgate.netnih.gov Similarly, for scarce samples, the use of saturation dyes ensures that even proteins present in very few copies can be detected and quantified, which would be impossible with less sensitive methods like conventional silver staining. nih.gov The multiplexing capability further enhances accuracy by allowing an internal standard (a pool of all samples) to be run on every gel, ensuring reliable spot matching and quantification across samples. scientificlabs.co.ukavantorsciences.com

Adaptations for Live Cell and Cellular Internalization Assays

While primarily developed for 2D-DIGE analysis of cell lysates, the principles of CyDye labeling have been adapted for studying dynamic processes in living cells. The protocol for labeling cell surface proteins on intact cells forms the basis for these adaptations. researchgate.net

A key adaptation involves using CyDye fluors for single-molecule internalization assays in living cells. This method leverages the specificity and sensitivity of the dyes to label surface proteins and then track their movement into the cell. Because the minimal labeling method attaches only a single dye molecule per protein, it is quantitative and minimizes perturbations to the biological system, making it suitable for observing dynamic cellular events. The ability to perform labeling on ice on intact cells demonstrates that the cell membrane remains intact and the cell is viable, a prerequisite for any live-cell imaging or internalization study. researchgate.net

Comparative Methodological Analysis and Future Trajectories in Cydye Dige Fluor Based Proteomics

Advantages Over Traditional Protein Staining Techniques (e.g., Silver Staining, Coomassie Blue, SYPRO Ruby)

The use of CyDye DIGE Fluor Cy2 Cation and its counterparts (Cy3 and Cy5) in Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) presents a multitude of advantages over conventional post-electrophoretic staining methods like Coomassie Blue, silver staining, and even other fluorescent stains such as SYPRO Ruby. nih.govnih.gov The primary advantage lies in the experimental design, which significantly reduces inter-gel variability. nih.govmcgill.ca By pre-labeling protein samples with distinct fluorescent dyes before electrophoresis, multiple samples, including an internal pooled standard labeled with Cy2, can be combined and separated on a single 2D gel. 2d-gel-analysis.com This multiplexing capability eliminates the gel-to-gel variation that plagues traditional methods, where each gel is a separate experiment. mcgill.caitsibio.com Consequently, spot matching and quantitative comparisons between gels become more accurate and reliable. nih.gov2d-gel-analysis.com

Another key benefit is the enhanced sensitivity and broad dynamic range of CyDye fluors. researchgate.net CyDye labeling is demonstrably more sensitive than both standard Coomassie Blue and silver staining. appliedbiomics.comappliedbiomics.com While silver staining is known for its high sensitivity, it often suffers from a lack of reproducibility, unwanted background, and limited compatibility with mass spectrometry. nih.gov Coomassie Blue, though reliable, has a much lower detection limit. kendricklabs.com CyDye DIGE Fluor technology offers sensitivity comparable to or greater than silver staining (detecting as little as 0.2 ng of protein per spot) while providing a linear dynamic range of three to four orders of magnitude, which is an order of magnitude greater than that of SYPRO Ruby. nih.govappliedbiomics.com This wide dynamic range allows for the simultaneous and accurate quantification of both high- and low-abundance proteins within the same experiment. youtube.com

Furthermore, the pre-labeling approach in DIGE is highly compatible with downstream protein identification by mass spectrometry. nih.gov The labeling reaction is designed to be minimal, modifying only a small percentage of lysine (B10760008) residues, which leaves most tryptic cleavage sites available for protein digestion and subsequent analysis. nih.gov In contrast, some traditional stains, particularly silver staining, can interfere with mass spectrometry analysis. nih.gov The use of a pooled internal standard, typically labeled with Cy2, is a cornerstone of the DIGE methodology, providing unsurpassed statistical confidence by allowing for the normalization of signals across different gels. nih.gov2d-gel-analysis.com This robust normalization corrects for experimental variations, enabling the confident detection of subtle changes in protein expression levels. researchgate.net

| Feature | CyDye DIGE Fluor | Silver Staining | Coomassie Blue | SYPRO Ruby |

| Method | Pre-electrophoretic covalent labeling | Post-electrophoretic staining | Post-electrophoretic staining | Post-electrophoretic staining |

| Sensitivity | High (~0.2 ng/spot) appliedbiomics.com | Very High (~2 ng/spot) kendricklabs.com | Low (~20-100 ng/spot) appliedbiomics.comkendricklabs.com | High nih.gov |

| Dynamic Range | Wide (10³–10⁴) nih.gov | Narrow | Moderate | Moderate (less than DIGE) nih.gov |

| Multiplexing | Yes (up to 3 samples per gel) nih.gov | No | No | No |

| Inter-Gel Variability | Minimized (due to internal standard) mcgill.ca2d-gel-analysis.com | High | High | High |

| MS Compatibility | High nih.gov | Limited nih.gov | Good | Good nih.gov |

| Quantitative Accuracy | High researchgate.net | Low (non-linear) nih.gov | Moderate | Good |

Addressing Inherent Challenges and Limitations in Gel-Based Proteomics

While 2D-DIGE offers significant improvements, it is still a gel-based technique and thus confronts some of the inherent limitations of two-dimensional gel electrophoresis (2D-GE).

Resolution of Proteins with Extreme Isoelectric Points or Molecular Weights

A persistent challenge in 2D-GE is the effective separation of all proteins within a complex mixture. creative-proteomics.com Proteins with extreme isoelectric points (pI), either very acidic (low pI) or very basic (high pI), are often underrepresented or completely absent from 2D gels. youtube.com This is because commercially available immobilized pH gradient (IPG) strips, used for the first-dimension separation, typically cover a pH range of 3-10. Proteins with pIs outside this range will not be focused and are consequently lost. Similarly, proteins with very high molecular weights may not efficiently transfer from the first-dimension IPG strip to the second-dimension SDS-PAGE gel, while very small proteins or peptides may be lost during staining and fixing steps or migrate off the gel. mtoz-biolabs.com Although 2D-DIGE enhances quantification, it does not fundamentally alter these physical separation constraints.

Detection of Hydrophobic and Membrane Proteins

Hydrophobic proteins, particularly integral membrane proteins, are notoriously difficult to analyze using traditional 2D-GE. nih.govresearchgate.net Their inherent insolubility in the aqueous buffer systems used for isoelectric focusing leads to aggregation and precipitation, preventing them from entering the gel and resulting in their poor representation. mdpi.com While specialized sample preparation protocols using various detergents and chaotropes have been developed to improve the solubilization of these proteins, their detection remains a significant hurdle. appliedbiomics.comyoutube.com CyDye labeling itself does not fully resolve this issue, as the core problem lies in maintaining protein solubility throughout the electrophoresis process. nih.gov However, specific protocols have been developed that utilize CyDye DIGE Fluor minimal dyes for the selective labeling of cell-surface proteins on intact cells, which can enrich for this class of proteins before the challenges of solubilization are fully encountered. nih.govresearchgate.net

Strategies for Enhancing Experimental Design and Statistical Power

The statistical power of a DIGE experiment—the ability to detect a true biological difference in protein expression—is crucial for generating reliable results. adelaide.edu.au Several strategies can be employed to maximize this power. The foundational element of a robust DIGE experiment is the inclusion of a pooled internal standard. 2d-gel-analysis.com This standard, created by mixing equal amounts of every sample in the study and labeling it with CyDye DIGE Fluor Cy2, is run on every gel. nih.gov This allows for accurate normalization and inter-gel comparison, significantly reducing non-biological variation and thereby increasing the power to detect real changes. 2d-gel-analysis.comresearchgate.net

Proper randomization in sample labeling and gel loading is another critical factor. Assigning samples (e.g., control vs. treated) to different dyes (Cy3 and Cy5) and distributing them randomly across multiple gels helps to average out any potential dye-specific labeling biases or subtle variations in gel runs. worldbank.org Increasing the number of biological replicates is a fundamental method for increasing statistical power. escholarship.org While DIGE reduces the need for numerous technical replicates due to its internal standard, a sufficient number of independent biological samples is essential to ensure that observed differences are truly representative of the biological condition and not just individual variation. nih.gov Finally, employing appropriate statistical tests, such as t-tests and ANOVA, available in specialized analysis software, is necessary to confidently identify differentially expressed proteins from the complex quantitative data generated. nih.gov

| Strategy | Rationale | Impact on Experimental Outcome |

| Internal Pooled Standard | Provides a common reference point on every gel for normalization. 2d-gel-analysis.com | Reduces inter-gel variability, increases quantitative accuracy and statistical confidence. nih.govresearchgate.net |

| Randomization of Samples/Dyes | Averages out systematic bias from dyes or gel runs. | Minimizes confounding factors and increases the validity of statistical comparisons. |

| Increased Biological Replicates | Accounts for natural biological variation within groups. nih.gov | Enhances the generalizability of the results and increases the power to detect true effects. escholarship.org |

| Appropriate Statistical Analysis | Applies rigorous statistical models to quantify significance. nih.gov | Allows for the confident identification of differentially expressed proteins with defined p-values. |

Perspectives on High-Throughput Automation in DIGE Workflows

Traditional 2D-GE is a labor-intensive and time-consuming process requiring a high degree of technical skill. researchgate.net To address this bottleneck and improve throughput and reproducibility, significant efforts have been made to automate the DIGE workflow. researchgate.net Automation can encompass several stages, from sample preparation and protein labeling to the electrophoretic separation itself. appliedbiomics.com Robotic systems for spot picking and digestion are widely used to prepare samples for mass spectrometry identification, reducing manual handling and potential for error. itsibio.com

Contextualization within the Evolving Landscape of Quantitative Proteomics (e.g., Gel-Free Approaches)

While 2D-DIGE represents a pinnacle of gel-based proteomics, the broader field of quantitative proteomics is continuously evolving, with gel-free, liquid chromatography-mass spectrometry (LC-MS)-based "shotgun" proteomics emerging as a dominant alternative. nih.govnih.gov Techniques like Isotope-Coded Affinity Tags (ICAT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and label-free quantification (LFQ) offer distinct advantages and disadvantages compared to DIGE. researchgate.netnih.gov

Gel-free approaches are generally less labor-intensive, more amenable to high-throughput automation, and can identify a larger number of proteins in a single experiment, particularly very large, very small, or hydrophobic proteins that are poorly resolved by 2D-GE. researchgate.netmdpi.com Label-free shotgun proteomics, for example, is often faster and cheaper, making it suitable for large-scale studies. mdpi.com

However, 2D-DIGE retains a crucial and unique advantage: its ability to resolve and quantify intact proteoforms. mdpi.comdyeagnostics.com Because proteins are separated in their intact state before digestion for MS analysis, DIGE can visualize and quantify different post-translational modifications (PTMs), splice variants, or cleavage products of a single protein, which appear as distinct spots on the gel. nih.gov In contrast, bottom-up shotgun proteomics analyzes peptides after the protein has been digested, which can make the characterization and quantification of specific proteoforms more complex. Therefore, 2D-DIGE and gel-free methods should be viewed as complementary rather than mutually exclusive. nih.gov The choice of technique depends on the specific biological question, with DIGE remaining a powerful tool for studies focused on the detailed analysis of intact protein isoforms and PTMs. nih.govcreative-proteomics.com The future of proteomics likely involves an integrated approach, leveraging the strengths of both gel-based and gel-free platforms to gain a more comprehensive understanding of the proteome. frost.comfrontiersin.org

Synthesis and Characterization of Cyanine Based Dyes for Dige Applications

Methodologies for the Chemical Synthesis of CyDye Analogues

The chemical synthesis of CyDye DIGE Fluor Cy2 Cation, a benzoxazolium-based cyanine (B1664457) dye, and its analogues for DIGE applications involves a multi-step process starting from commercially available precursors. researchgate.net The core of the synthesis is the formation of the cyanine dye backbone followed by the introduction of a reactive group, typically an N-hydroxysuccinimide (NHS) ester, to facilitate covalent labeling of proteins.

A common synthetic route for the Cy2 NHS ester begins with the alkylation of 2-methylbenzoxazole (B1214174). researchgate.net This is followed by a condensation reaction to form the characteristic polymethine bridge of the cyanine dye. The final step involves the functionalization with an NHS ester group, which renders the dye reactive towards the primary amino groups of lysine (B10760008) residues in proteins. researchgate.net Detailed synthetic protocols have been published, demonstrating the feasibility of producing these dyes in a laboratory setting, which can be more cost-effective than purchasing commercially available dyes. researchgate.net

The synthesis of the benzoxazolium Cy2 dye and its subsequent conversion to the NHS ester can be summarized in the following key steps, as described in the literature researchgate.net:

Alkylation of 2-methylbenzoxazole: This initial step involves the reaction of 2-methylbenzoxazole with an alkylating agent to form a quaternary salt.

Condensation Reaction: The resulting intermediate is then reacted with a suitable reagent, such as N,N'-diphenylformamidine, in the presence of acetic anhydride (B1165640) to form the cyanine backbone.

Formation of the NHS Ester: The carboxylic acid-functionalized cyanine dye is then activated with N,N'-disuccinimidyl carbonate (DSC) or a similar coupling agent to produce the final Cy2-NHS ester. researchgate.net

The "Cation" designation in "CyDye DIGE Fluor Cy2 Cation" refers to the inherent positive charge of the cyanine dye's chromophore. This feature is a critical aspect of its design for DIGE, as it replaces the positive charge of the lysine residue it labels, thereby minimizing significant alterations to the protein's isoelectric point (pI). cytivalifesciences.com

Structure-Activity Relationship Studies Pertinent to Dye Functionality in Proteomics

The chemical structure of cyanine dyes like CyDye DIGE Fluor Cy2 Cation is intricately linked to their functionality and performance in proteomic applications. Structure-activity relationship (SAR) studies aim to understand how modifications to the dye's structure influence its properties, such as labeling efficiency, fluorescence, and interaction with proteins.

A critical structural feature of the CyDye DIGE Fluors is the presence of a single positive charge on the dye molecule. This positive charge is designed to replace the positive charge of the lysine residue's amino group that it reacts with. This charge-matching is crucial for minimizing any significant shift in the isoelectric point (pI) of the labeled protein, which is essential for accurate separation in the first dimension of 2D electrophoresis. cytivalifesciences.com

The "minimal labeling" strategy employed in DIGE, where only about 1-2% of the available lysine residues are labeled, is a direct consequence of SAR considerations. cytivalifesciences.com Labeling a single protein with multiple dye molecules could lead to a noticeable increase in its molecular weight and potentially alter its solubility, leading to inaccurate results. The reactivity of the NHS ester group is optimized to achieve this low level of labeling under specific pH conditions (typically pH 8.0-9.0). cytivalifesciences.com

Furthermore, modifications to the core structure of cyanine dyes can impact their photostability and fluorescence quantum yield. For instance, the nucleophilicity at the C-2 position of the indole (B1671886) part of some cyanine dyes has been identified as a key factor influencing their photostability. rsc.org While not specific to Cy2 in a DIGE context, this highlights how subtle structural changes can have significant effects on the dye's optical properties.

Intellectual Property and Commercial Development in Fluorescent Dye Technology for Proteomics

The development and commercialization of fluorescent dyes for proteomics, including the CyDye DIGE Fluor series, are protected by a landscape of intellectual property, primarily in the form of patents. nih.govmdpi.com These patents cover various aspects of the technology, from the chemical structures of the dyes themselves to their application in methods like DIGE.

The commercial development of these dyes has been driven by the increasing demand for high-throughput and quantitative proteomic analysis in academic research, drug discovery, and diagnostics. Companies have invested in optimizing the synthesis and purification of these dyes to ensure high quality and batch-to-batch consistency, which are critical for reproducible experimental results.

The commercial strategy often involves licensing agreements for the underlying patented technologies. For example, the 2D-DIGE technology and the CyDye products have been subject to exclusive licenses. This intellectual property protection allows companies to recoup their research and development costs and maintain a competitive advantage in the market.

The commercial landscape for fluorescent dyes in proteomics is dynamic, with ongoing research and development aimed at creating new dyes with improved properties, such as higher sensitivity, greater photostability, and enhanced compatibility with mass spectrometry. The development of alternative labeling strategies and new dye structures continues to be an active area of research, driving further innovation and commercialization in the field of proteomics.

Q & A

Q. What are the fundamental principles enabling CyDye DIGE Fluor Cy 2 Cation to minimize gel-to-gel variability in 2D-DIGE?

CyDye DIGE Fluor Cy 2 Cation is a charge- and mass-matched fluorescent dye that labels lysine residues via NHS-ester chemistry. This ensures identical migration patterns for proteins labeled with different CyDye variants (e.g., Cy2, Cy3, Cy5) on the same 2D gel, eliminating positional variability between gels. The inclusion of an internal standard (a pooled sample labeled with Cy2) further normalizes inter-gel differences, enabling precise quantification of protein abundance changes .

Q. How should CyDye labeling be optimized to avoid over- or under-labeling proteins?

Labeling efficiency depends on the dye-to-protein ratio. For minimal labeling (one dye molecule per protein), use 80 pmol of CyDye Fluor Cy 2 Cation per 10 µg of protein. Reconstitute the dye in anhydrous dimethylformamide (DMF) to 1 mM, incubate with samples on ice for 30 min in the dark, and quench with 10 mM lysine. Over-labeling can cause charge shifts, while under-labeling reduces sensitivity .

Q. Why is an internal standard critical in DIGE experiments, and how is it prepared?

The internal standard, typically a pooled mixture of all experimental samples labeled with Cy2, serves as a reference for cross-gel normalization. It reduces technical variability by allowing DeCyder™ software to align spot patterns across multiple gels statistically. This approach improves detection of biologically relevant changes, particularly in studies with high inter-sample variability .

Advanced Research Questions

Q. How can CyDye DIGE Fluor Cy 2 Cation be adapted for labeling low-abundance cell-surface proteins in membrane proteomics?

Cell-surface proteins are often scarce and hydrophobic. To enhance detection, label intact cells with CyDye Fluor Cy 2 Cation before lysis, as the dye selectively targets extracellular lysine residues. Post-labeling, block unreacted lysines with biotin, and purify membrane fractions via avidin affinity columns. This method minimizes intracellular protein interference and improves resolution of surface markers (e.g., receptors) in 2D-DIGE .

Q. What statistical thresholds should be applied to validate protein abundance changes in DIGE datasets?

Spot volume thresholds depend on normalized signal intensity. For large-volume spots (>10,000 AU), a 1.2-fold change is significant, while small-volume spots (<1,000 AU) require a ≥3.5-fold change to account for higher noise. Use ANOVA or Student’s t-test with Benjamini-Hochberg correction for multiple comparisons. Replicate experiments (n ≥ 3) and user-curated spot editing in DeCyder™ reduce false positives .

Q. How does DIGE-based proteomics integrate with downstream mass spectrometry (MS) for biomarker discovery?

After DIGE analysis, excise differentially expressed spots, digest with trypsin, and analyze peptides via LC-MS/MS. Use Cy2-labeled internal standards to align MS data across biological replicates. For laser-captured microdissected samples (e.g., rare cancer cells), combine CyDye labeling with saturation dyes (e.g., CyDye DIGE Fluor saturation dyes) to enhance sensitivity for low-input proteomics .

Q. What experimental designs mitigate biological variability in multi-group DIGE studies?

Implement a "split-sample" design: Label biological replicates with Cy3 or Cy5 and include a Cy2-labeled internal standard in each gel. Pooled internal standards enable cross-gel matching using multivariate statistical tools (e.g., principal component analysis). For large cohorts, randomize dye assignments and balance batches to avoid dye-specific biases .

Methodological Troubleshooting

Q. How can photo-bleaching of CyDye Fluor Cy 2 Cation be minimized during gel imaging?

Use low-intensity excitation light and minimize exposure time during fluorescence scanning. Store labeled samples and gels in the dark at –80°C until imaging. Post-staining with SYPRO Ruby or Deep Purple™ can provide a parallel protein load reference without affecting CyDye signals .

Q. What strategies resolve overlapping spots in crowded 2D-DIGE gel regions?

Apply narrow pH-range IPG strips (e.g., 4–7 instead of 3–10) for first-dimension separation. For second-dimension SDS-PAGE, use large-format gels (e.g., 24 cm) with higher acrylamide concentrations (e.g., 12.5%) to improve resolution. Software tools like DeCyder™ 2-D Differential Analysis can deconvolute overlapping spots via 3D Gaussian modeling .

Data Interpretation and Validation

Q. How are contradictory DIGE results reconciled with orthogonal methods like Western blotting?

Prioritize spots with consistent fold changes across replicates and validate via Western blot using antibodies against target proteins. For discordant results, check post-translational modifications (PTMs) that may alter antibody epitopes but not CyDye labeling. Use 2D Western blotting to confirm co-migration of immunoreactive spots with DIGE signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.